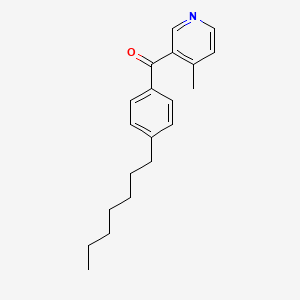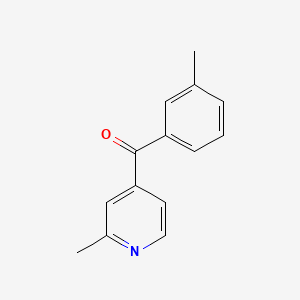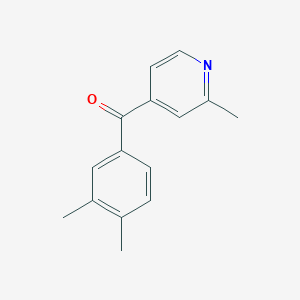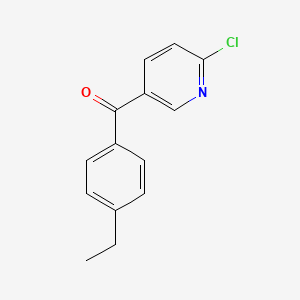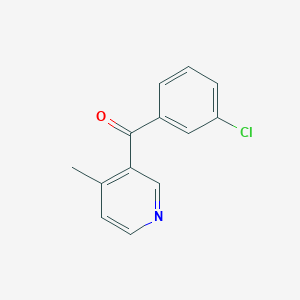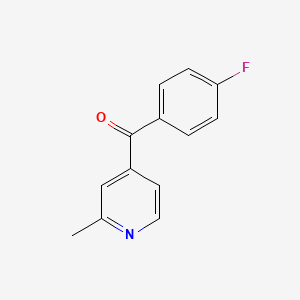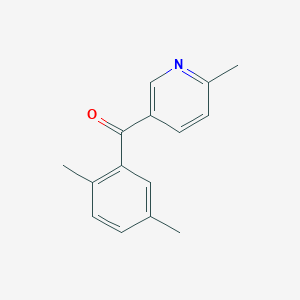![molecular formula C10H13ClN2O3S B1392303 1-[(3-Amino-4-chlorophenyl)sulfonyl]-3-pyrrolidinol CAS No. 1220018-04-1](/img/structure/B1392303.png)
1-[(3-Amino-4-chlorophenyl)sulfonyl]-3-pyrrolidinol
Übersicht
Beschreibung
“1-[(3-Amino-4-chlorophenyl)sulfonyl]-3-pyrrolidinol” is a chemical compound with the molecular formula C10H13ClN2O3S. Its molecular weight is 276.74 .
Molecular Structure Analysis
The molecular structure of “this compound” can be determined using various spectroscopic techniques such as UV-Vis, FT-IR, MS, 1H- and 13C-NMR .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” can be determined using various techniques. .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
1-[(3-Amino-4-chlorophenyl)sulfonyl]-3-pyrrolidinol is utilized in various synthesis and characterization processes, providing a foundation for developing novel compounds and materials. Notably:
Synthesis of Pyrrolidine Derivatives : The compound has been employed in the synthesis of 1-(arylsulfonyl)pyrrolidines, showing potential in the formation of pyrrolidine-1-sulfonylarene derivatives containing phenol fragments in the position 2. This process exemplifies a method for creating complex molecular structures under mild conditions (Smolobochkin et al., 2017).
Development of Calcium Channel Blockers : Research has explored the stereoselective behavior of 1-[(4-chlorophenyl)sulfonyl]-2-(2-thienyl)pyrrolidine, a structural analogue, in its function as a cardiovascular L-type calcium channel blocker. This investigation underscores the compound's potential role in cardiovascular therapeutics, highlighting its binding to the diltiazem site and the significance of the stereocenter at the pyrrolidine ring (Carosati et al., 2009).
Synthesis of Heterocyclic Compounds : The compound serves as a precursor in the synthesis of both aromatic and non-aromatic 2,5-disubstituted five-membered heterocyclic compounds. This methodology offers a convenient route for generating such compounds, highlighting the versatility of the this compound in synthesizing diverse molecular structures (Benetti et al., 2002).
Chemical Interactions and Properties
The compound's ability to interact with other chemical entities and its inherent properties have been a subject of study, revealing its potential in various chemical processes:
Intramolecular Cyclization : It is involved in intramolecular cyclization processes, forming substituted pyrrolidines. This synthesis approach mimics a 1,3-dipolar cycloaddition and exemplifies the compound's reactivity and utility in creating complex cyclic structures (Mąkosza & Judka, 2005).
Crystal Structural Analysis : The compound and its derivatives have been analyzed in crystal structures, providing insights into their molecular arrangements and interactions. This understanding is crucial for predicting and manipulating the compound's behavior in various chemical contexts (Balasubramani et al., 2007).
Biomedical Implications
While the primary focus is on the chemical properties and applications of this compound, some studies have indirectly alluded to its potential biomedical implications:
- Development of 5-HT6 Receptor Antagonists : Although indirectly related, derivatives of similar structures have been developed as 5-HT6 receptor antagonists, indicating potential applications in treating cognitive disorders and comorbidities associated with Alzheimer's disease. This area highlights the potential therapeutic applications of structurally related compounds (Grychowska et al., 2016).
Eigenschaften
IUPAC Name |
1-(3-amino-4-chlorophenyl)sulfonylpyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O3S/c11-9-2-1-8(5-10(9)12)17(15,16)13-4-3-7(14)6-13/h1-2,5,7,14H,3-4,6,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRSSAAGAHQMMCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)S(=O)(=O)C2=CC(=C(C=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



